Sodium antimonide

Description

Properties

InChI |

InChI=1S/3Na.Sb/q3*+1; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIMHVMUWKSSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

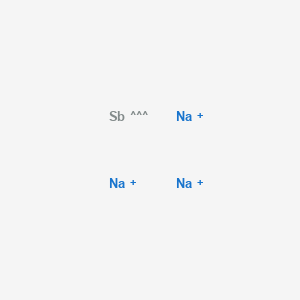

[Na+].[Na+].[Na+].[Sb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na3Sb+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.729 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12058-86-5 | |

| Record name | Antimony, compd. with sodium (1:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012058865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony, compd. with sodium (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony, compound with sodium (1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The direct reaction between metallic sodium (Na) and antimony (Sb) is the most straightforward method for synthesizing Na₃Sb. The exothermic reaction proceeds as:

Stoichiometric ratios of 3:1 (Na:Sb) are critical to avoid intermediate phases like NaSb. Excess sodium may lead to unreacted residues, while insufficient sodium yields Sb-rich byproducts.

Reaction Conditions

-

Temperature : 200–400°C, optimized at 350°C for complete conversion.

-

Atmosphere : Inert gas (argon or nitrogen) to prevent oxidation.

-

Duration : 4–12 hours, depending on particle size and mixing efficiency.

Challenges and Mitigation

-

Sodium Reactivity : Sodium’s low melting point (97.8°C) necessitates sealed reactors to contain vapors.

-

Antimony Purity : Sb feedstock must exceed 99.9% purity to minimize oxide formation.

-

Phase Purity : Post-synthesis annealing at 300°C for 2 hours reduces defects and stabilizes the Na₃Sb phase.

Solid-State Metathesis

Methodology

Solid-state metathesis involves reacting antimony halides (e.g., SbCl₃) with sodium hydride (NaH) or sodium metal:

This method avoids direct handling of molten sodium, enhancing safety.

Optimized Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reactant Ratio | 3:1 (NaH:SbCl₃) | Maximizes conversion |

| Temperature | 250–300°C | Balances kinetics and side reactions |

| Mixing Technique | Ball milling (pre-reaction) | Improves interfacial contact |

Byproduct Management

Hydrogen chloride (HCl) gas is neutralized using NaOH scrubbers. Residual NaCl is removed via ethanol washing, achieving >95% purity.

Electrochemical Synthesis

Principle and Setup

Electrochemical reduction of Sb₂O₃ in molten sodium salts (e.g., NaCl-KCl eutectic) at 700–800°C:

This method is scalable for industrial applications but requires high energy input.

Key Performance Metrics

Limitations

-

Oxygen contamination from Sb₂O₃ necessitates pre-electrolysis purification.

-

Graphite anode degradation releases carbon impurities.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Energy Cost (kWh/kg) | Scalability |

|---|---|---|---|---|

| Direct Combination | 90–95 | 98 | 15–20 | Moderate |

| Solid-State Metathesis | 85–90 | 95 | 10–15 | High |

| Electrochemical | 80–85 | 92 | 25–30 | Industrial |

Notes :

-

Direct combination excels in purity but requires stringent sodium handling.

-

Metathesis offers safer processing but lower yields due to byproduct formation.

-

Electrochemical methods prioritize scalability over energy efficiency.

Recent Advances and Innovations

Mechanochemical Synthesis

High-energy ball milling of Na and Sb powders at room temperature achieves 80% conversion in 6 hours, reducing thermal energy demands.

Vapor-Phase Deposition

Chemical vapor deposition (CVD) using Na vapor and SbCl₃ at 500°C produces thin-film Na₃Sb for optoelectronic applications, though adhesion challenges persist.

Additive-Driven Crystallization

Introducing 1–2 wt% Mg as a nucleation agent reduces annealing times by 50% and enhances crystallite size uniformity.

Industrial-Scale Considerations

Waste Management

-

Spent electrolytes from electrochemical methods are recycled via ion exchange.

-

Sb-rich slag is reprocessed to recover metallic antimony.

Chemical Reactions Analysis

Types of Reactions: Sodium antimonide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: When exposed to air, this compound can oxidize to form sodium oxide and antimony oxide:

2Na3Sb+3O2→3Na2O+2Sb2O3

Reduction: this compound can be reduced by stronger reducing agents, although this is less common due to its already reduced state.

Substitution: this compound can participate in substitution reactions where sodium atoms are replaced by other metals, forming new antimonide compounds.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Strong reducing agents under controlled conditions.

Substitution: Other metal salts in molten or solution phase.

Major Products:

Oxidation: Sodium oxide (Na2O) and antimony oxide (Sb2O3).

Substitution: New metal antimonides depending on the substituting metal.

Scientific Research Applications

Sodium antimonide has several applications in scientific research, particularly in the fields of energy storage and materials science.

Energy Storage: this compound is used as an anode material in sodium-ion batteries due to its high theoretical capacity and suitable working voltage . It plays a crucial role in the development of cost-effective and efficient energy storage systems .

Materials Science: In materials science, this compound is studied for its unique electronic properties, which make it a candidate for various electronic and optoelectronic applications .

Other Applications:

Chemistry: Used as a reagent in various chemical syntheses.

Industry: Employed in the production of certain alloys and specialized materials.

Mechanism of Action

The mechanism by which sodium antimonide exerts its effects, particularly in sodium-ion batteries, involves the alloying and dealloying processes during charge and discharge cycles . During sodiation, sodium ions intercalate into the antimonide structure, forming intermediate phases such as Na3Sb. Desodiation reverses this process, releasing sodium ions and returning to the original structure . This reversible process is crucial for the battery’s performance and longevity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Bonding Characteristics

- Sodium Antimonide (NaSb): Adopts a cubic crystal structure (e.g., NaCl-type) with ionic bonding between Na⁺ and Sb³⁻ ions. This ionic nature facilitates its use in metathesis reactions but limits its electronic performance .

- III-V Antimonides (InSb, GaSb, AlSb): Exhibit zinc blende structures with covalent bonding, enabling high electron mobility and narrow bandgaps (e.g., InSb: 0.17 eV; GaSb: 0.73 eV) .

- Zinc Antimonide (ZnSb): A semiconducting intermetallic with a layered orthorhombic structure, featuring mixed ionic-covalent bonds. It demonstrates thermoelectric and sodium-ion battery applications .

Electronic and Optical Properties

| Compound | Bandgap (eV) | Carrier Mobility (cm²/Vs) | Key Applications |

|---|---|---|---|

| NaSb | N/A | Low (ionic conductor) | Precursor for synthesis |

| InSb | 0.17 | 78,000 (electrons) | Infrared detectors, MEMS |

| GaSb | 0.73 | 5,000 (electrons) | Lasers, photodiodes |

| ZnSb | 0.5 | ~100 (holes) | Thermoelectrics, batteries |

| AlSb | 1.58 | 900 (electrons) | High-frequency devices |

- InSb and GaSb are critical in mid-infrared (1.5–5 µm) optoelectronics due to their narrow bandgaps, enabling use in lasers and avalanche photodiodes (APDs) .

- NaSb lacks direct optoelectronic utility but is pivotal in synthesizing functional antimonides .

Stability and Reactivity

- NaSb: Hygroscopic and air-sensitive, requiring inert handling. Reacts vigorously with transition metals to form binary antimonides .

- III-V Antimonides: Stable under ambient conditions but prone to oxidation at high temperatures. InSb degrades above 500°C .

- ZnSb: Exhibits robust thermal stability, making it suitable for high-temperature thermoelectric applications .

Magnetic and Defect Properties

- NaSb: No significant magnetic behavior reported.

- REMnSbO (Rare-Earth Antimonide Oxides): Display magnetic ordering (e.g., PrMnSbO has a hyperfine field of 8 T at 4.2 K) due to rare-earth and manganese interactions .

- GaSb: Asymmetric self-diffusion (Ga diffuses 10³× faster than Sb) due to vacancy-mediated mechanisms, critical for defect engineering .

Key Research Findings

- This compound: Reactions with Mo, W, and Hg yield elemental metals, while Pt forms PtBi, highlighting its role in selective synthesis .

- InSb APDs: Outperform InGaAs in the short-wave infrared (SWIR) range due to higher ionization ratios and noiseless gain .

- GaSb Nanowires: Enable low-power tunnel field-effect transistors (TFETs) with sub-60 mV/dec switching .

Q & A

Q. What are the optimal synthesis methods for sodium antimonide (NaSb) in laboratory settings?

this compound is typically synthesized via solid-state metathesis reactions or direct stoichiometric reactions between sodium and antimony. Key methodologies include:

- Self-propagating high-temperature synthesis (SHS): Mixing Na and Sb powders in a 3:1 molar ratio under inert conditions (argon atmosphere) initiates an exothermic reaction, yielding crystalline Na₃Sb. This method requires precise stoichiometric control to avoid intermediate phases like NaSb .

- Annealing protocols: Post-synthesis annealing at 300–400°C under vacuum improves crystallinity and reduces defects. Purity levels >95% are achievable with optimized temperature gradients .

- Challenges: Sodium’s high reactivity with moisture necessitates glovebox or Schlenk-line techniques. Contamination by oxides (e.g., Sb₂O₃) can alter electrochemical properties .

Q. How do researchers characterize this compound’s structural and phase evolution during sodiation/desodiation?

Advanced operando techniques are critical for tracking dynamic phase transformations:

- Operando pair distribution function (PDF) analysis: Resolves amorphous intermediates (e.g., a-Na₁.₇Sb) during electrochemical cycling by subtracting crystalline phase contributions from total scattering data .

- Solid-state ²³Na NMR spectroscopy: Identifies local sodium environments and quantifies vacancy concentrations in intermediates like a-Na₃₋ₓSb (x ≈ 0.4–0.5). Chemical shifts at 0–20 ppm correlate with Na coordination in crystalline vs. amorphous phases .

- X-ray diffraction (XRD): Limited to crystalline phases (e.g., Na₃Sb), requiring complementary techniques for full mechanistic insight .

Advanced Research Questions

Q. How can contradictions in reported phase-transformation pathways of NaSb in sodium-ion batteries be resolved?

Discrepancies arise from differences in sodiation kinetics and operando vs. ex situ analyses :

- Operando studies reveal a two-step process: (1) crystalline Sb → a-Na₁.₇Sb → a-Na₃₋ₓSb; (2) a-Na₃₋ₓSb → crystalline Na₃Sb. Ex situ methods often miss amorphous intermediates, leading to incomplete phase diagrams .

- Electrochemical hysteresis: The desodiation pathway forms a composite of amorphous/crystalline Sb, which re-sodiates at higher voltages than pure crystalline Sb. This cascade effect explains multi-plateau voltage profiles in later cycles .

- Mitigation strategy: Standardize cycling protocols (e.g., C-rates, voltage windows) and combine operando PDF with NMR for cross-validation .

Q. What computational approaches improve the accuracy of electronic structure predictions for NaSb?

Density functional theory (DFT) faces challenges in modeling NaSb’s narrow bandgap and sodium vacancy dynamics :

- BZW-DFT method: Addresses over-complete basis sets by iteratively minimizing energy until convergence. Achieves <5% error in bandgap predictions (e.g., 0.75 eV experimental vs. 0.78 eV calculated for analogous GaSb) .

- Hubbard U corrections: Account for strong electron correlations in Sb 5p orbitals, refining predictions of Na₃Sb’s metallic behavior .

- Machine learning potentials: Accelerate defect formation energy calculations (e.g., Na vacancy migration barriers ≈0.3 eV) .

Q. What are the challenges in synthesizing nanostructured NaSb for optoelectronic devices?

Antimonide nanowires face synthesis hurdles:

- Vapor-liquid-solid (VLS) growth: Requires precise Sb/Na vapor pressure ratios. Excess sodium degrades catalysts (e.g., Au), leading to non-uniform diameters (50–200 nm) .

- Surface passivation: Unpassivated Sb-terminated surfaces oxidize rapidly, increasing defect density. Atomic layer deposition (ALD) of Al₂O₃ improves stability but may distort lattice parameters .

- Band engineering: Alloying with InSb or GaSb adjusts bandgaps (0.17–1.2 eV), but phase segregation occurs above 15% indium .

Methodological Recommendations

- For battery studies: Prioritize operando PDF/NMR to capture amorphous intermediates. Use coin cells with Na metal counter-electrodes and ethylene carbonate/diethyl carbonate electrolytes .

- For DFT validation: Cross-check computed formation energies with in situ X-ray photoelectron spectroscopy (XPS) data on sodium chemical states .

- For nanowire synthesis: Optimize VLS growth temperatures to 450–500°C and employ in situ TEM to monitor nucleation dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.